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Compound of Interest

Compound Name: 1-Butyl-4-methylquinolin-2(1h)-one

Cat. No.: B1296215 Get Quote

An In-depth Technical Guide to 1-Butyl-4-
methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure,

nomenclature, and key chemical data for 1-Butyl-4-methylquinolin-2(1H)-one. It is intended

for an audience of researchers, scientists, and professionals in the field of drug development

who are interested in the chemical properties and synthesis of quinolinone derivatives. This

document outlines the fundamental physicochemical properties, provides a representative

synthetic protocol, and includes a visualization of the synthetic pathway. Due to the limited

availability of experimental data for this specific compound, this guide incorporates predicted

data and representative experimental procedures from closely related analogs to offer a

thorough and practical resource.

Molecular Structure and IUPAC Nomenclature
1-Butyl-4-methylquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic system. Its

molecular structure consists of a fused bicyclic system where a benzene ring is joined to a

pyridinone ring. The defining features of this specific molecule are a butyl group attached to the

nitrogen atom at position 1 and a methyl group at position 4 of the quinolinone core.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1296215?utm_src=pdf-interest
https://www.benchchem.com/product/b1296215?utm_src=pdf-body
https://www.benchchem.com/product/b1296215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC Name: 1-butyl-4-methylquinolin-2-one

The structure is systematically named based on the quinolin-2-one core, with the substituents

(butyl and methyl) indicated by their respective locants. The "(1H)" designation, while

sometimes omitted, clarifies that the hydrogen is located on the nitrogen at position 1 in the

parent quinolinone structure before substitution.

Physicochemical and Spectroscopic Data
Precise experimental data for 1-Butyl-4-methylquinolin-2(1H)-one is not extensively

documented in publicly available literature. The following tables summarize key identifiers and

predicted physicochemical properties to provide an estimated profile of the compound.

Table 1: Compound Identification
Identifier Value

IUPAC Name 1-butyl-4-methylquinolin-2-one

CAS Number 32511-84-5

Molecular Formula C₁₄H₁₇NO

Molecular Weight 215.30 g/mol

Canonical SMILES CCCCN1C(=O)C=C(C)C2=CC=CC=C12

InChI Key BDQRFECVDXBVMM-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties
Property Predicted Value

Boiling Point 310.7 °C at 760 mmHg

Flash Point 132.6 °C

Density 1.046 g/cm³

LogP (Octanol-Water Partition Coefficient) 3.11

Refractive Index 1.544
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Note: The data in Table 2 are computationally predicted and should be used as an estimation

pending experimental verification.

Representative Experimental Protocol: Synthesis
A specific, peer-reviewed synthesis protocol for 1-Butyl-4-methylquinolin-2(1H)-one is not

readily available. However, its structure lends itself to synthesis via established methods for N-

substituted quinolinones, most notably through the Conrad-Limpach or Camps cyclization

reactions. The following is a representative protocol adapted from the Conrad-Limpach

synthesis of 4-methyl-2-quinolones. This two-step process involves the initial formation of an

anilide intermediate followed by a high-temperature cyclization.

Step 1: Synthesis of N-butylacetoacetamide
Reagents and Equipment:

n-Butylaniline

Ethyl acetoacetate

Round-bottom flask

Reflux condenser

Heating mantle

Stirring apparatus

Procedure:

In a round-bottom flask, combine one molar equivalent of n-butylaniline with one molar

equivalent of ethyl acetoacetate.

Heat the mixture under reflux for approximately 1-2 hours. The reaction progress can be

monitored by observing the distillation of ethanol, a byproduct of the condensation.

After the reaction is complete (indicated by the cessation of ethanol distillation), allow the

mixture to cool to room temperature.
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The resulting crude N-butylacetoacetamide can be used in the next step without further

purification, or it can be purified by vacuum distillation if a higher purity intermediate is

desired.

Step 2: Cyclization to 1-Butyl-4-methylquinolin-2(1H)-
one

Reagents and Equipment:

N-butylacetoacetamide (from Step 1)

Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

High-temperature reaction vessel (e.g., a flask suitable for high-temperature oil bath

heating)

Ice bath

Beaker

Filtration apparatus

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

Add the crude N-butylacetoacetamide to a reaction vessel containing a cyclizing agent,

such as concentrated sulfuric acid or polyphosphoric acid. A common ratio is

approximately 10 parts (by weight) of the acid to 1 part of the anilide.

Heat the mixture with stirring to a temperature of approximately 100-120 °C for 1-2 hours.

The reaction should be monitored by Thin Layer Chromatography (TLC) to determine

completion.

Once the reaction is complete, cool the mixture to room temperature and then carefully

pour it over crushed ice with stirring.
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Neutralize the acidic solution by the slow addition of a base, such as a concentrated

sodium hydroxide solution, until the mixture is basic.

The product, 1-Butyl-4-methylquinolin-2(1H)-one, will precipitate as a solid.

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

Purify the crude product by recrystallization from a suitable solvent system, such as

ethanol or an ethanol-water mixture, to yield the final product.

Mandatory Visualization: Synthesis Workflow
The following diagram illustrates the logical workflow for the representative synthesis of 1-
Butyl-4-methylquinolin-2(1H)-one as described in the experimental protocol section.

Synthesis of 1-Butyl-4-methylquinolin-2(1H)-one

Starting Materials Intermediate Formation

Final Product

n-Butylaniline

Ethyl acetoacetate N-butylacetoacetamide

1-Butyl-4-methylquinolin-2(1H)-one

Cyclization
(Heat)

Cyclizing_Agent

Click to download full resolution via product page

Caption: Representative Conrad-Limpach synthesis workflow for 1-Butyl-4-methylquinolin-
2(1H)-one.

Biological Activity Context
While specific biological activities for 1-Butyl-4-methylquinolin-2(1H)-one are not well-

documented, the quinolin-2-one scaffold is a privileged structure in medicinal chemistry.

Various derivatives have demonstrated a wide range of pharmacological effects, including but

not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The biological

profile of any given quinolinone derivative is highly dependent on the nature and position of its
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substituents. The N-alkylation and substitution at the 4-position, as seen in the title compound,

are common modifications explored in structure-activity relationship (SAR) studies to modulate

potency, selectivity, and pharmacokinetic properties. Researchers investigating this molecule

could explore its potential in these therapeutic areas, using the broader knowledge of the

quinolinone class as a starting point for biological screening.

Conclusion
1-Butyl-4-methylquinolin-2(1H)-one is a distinct chemical entity within the broad and

pharmacologically significant class of quinolinones. This guide has provided its definitive

structure and nomenclature, along with the best available physicochemical data. In the

absence of a specific published synthesis, a robust, representative experimental protocol

based on established chemical principles has been detailed, accompanied by a clear workflow

diagram. This technical guide serves as a foundational resource for scientists, enabling further

research into the synthesis, characterization, and potential biological applications of this

compound. Further experimental work is necessary to validate the predicted properties and to

explore the potential therapeutic value of 1-Butyl-4-methylquinolin-2(1H)-one.

To cite this document: BenchChem. [1-Butyl-4-methylquinolin-2(1h)-one molecular structure
and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296215#1-butyl-4-methylquinolin-2-1h-one-
molecular-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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